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molecular formula C9H7IN2O2S2 B8767514 4-Iodo-N-(thiazol-2-yl)benzenesulfonamide

4-Iodo-N-(thiazol-2-yl)benzenesulfonamide

Cat. No. B8767514
M. Wt: 366.2 g/mol
InChI Key: SZBQIDXGUMEGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124610B2

Procedure details

2-Aminothiazole (1.32 g, 0.0132 mol) was added to a solution of 4-iodobenzenesulfonyl chloride (4.00 g, 0.0132 mol) in Pyridine (10 mL, 0.1 mol) and methylene chloride (36 mL, 0.56 mol). After stirring 4 d, the reaction mixture was concentrated in vacuo. The resulting oil was taken up in 1:1 methylene chloride-methanol and stirred. A white precipitate formed. The solid was collected by filtration. 2.65 g (49%) of the product was obtained as an off-white solid.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[I:7][C:8]1[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1.N1C=CC=CC=1.C(Cl)Cl>>[I:7][C:8]1[CH:13]=[CH:12][C:11]([S:14]([NH:1][C:2]2[S:3][CH:4]=[CH:5][N:6]=2)(=[O:16])=[O:15])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
4 g
Type
reactant
Smiles
IC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
36 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring 4 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
IC1=CC=C(C=C1)S(=O)(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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